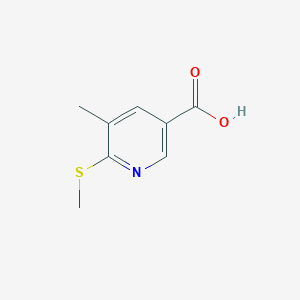

5-Methyl-6-methylsulfanyl-nicotinic acid

説明

BenchChem offers high-quality 5-Methyl-6-methylsulfanyl-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-6-methylsulfanyl-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-methyl-6-methylsulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJARNLNPHKLKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1SC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: 5-Methyl-6-methylsulfanyl-nicotinic acid in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating lead optimization and expanding chemical space. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) , also known as 5-methyl-6-(methylthio)nicotinic acid, serves as a highly versatile scaffold. Featuring both a reactive carboxylic acid moiety and a highly modifiable methylsulfanyl (methylthio) group on a pyridine core, this compound enables orthogonal derivatization. It is predominantly utilized by drug development professionals to synthesize functionally substituted nicotinic acid amides, kinase inhibitors, and metabolic modulators targeting NAD+ pathways[1].

This guide provides an authoritative, in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its downstream pharmacological utility.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical parameters of 5-Methyl-6-methylsulfanyl-nicotinic acid is essential for predicting its behavior in both synthetic reactions and biological assays. The methyl group at the C5 position provides steric shielding, while the methylsulfanyl group at C6 acts as an electron-donating group via resonance, subtly modulating the pKa of the adjacent pyridine nitrogen.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Compound Name | 5-Methyl-6-methylsulfanyl-nicotinic acid |

| CAS Number | 1355226-55-9 |

| Chemical Formula | C8H9NO2S |

| Molecular Weight | 183.23 g/mol [2] |

| Synonyms | 5-methyl-6-(methylthio)nicotinic acid[3] |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Core Scaffold | Pyridine-3-carboxylic acid |

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most robust approach to synthesizing 5-Methyl-6-methylsulfanyl-nicotinic acid relies on the Nucleophilic Aromatic Substitution (SNAr) of 5-methyl-6-chloronicotinic acid using a thiolate nucleophile.

Mechanistic Causality

The utilization of sodium methanethiolate (NaSMe) in a polar aprotic solvent is not arbitrary. Polar aprotic solvents poorly solvate the thiolate anion, thereby dramatically increasing its nucleophilicity. This facilitates the necessary attack on the electron-deficient C6 position of the pyridine ring, culminating in a Meisenheimer complex before chloride elimination (4)[4].

Step-by-Step Protocol (Self-Validating Workflow)

This protocol is designed as a closed-loop, self-validating system to ensure high yield and purity.

-

Step 1: Reaction Setup (Inert Atmosphere)

-

Action: Dissolve 1.0 eq of 5-methyl-6-chloronicotinic acid in anhydrous N,N-Dimethylformamide (DMF) under a strict Argon atmosphere.

-

Causality: Argon prevents the oxidative dimerization of the thiomethoxide nucleophile into dimethyl disulfide. DMF is chosen to maximize the nucleophilicity of the incoming thiolate[4].

-

-

Step 2: Nucleophilic Addition

-

Action: Cool the reaction vessel to 0 °C. Add 2.2 eq of sodium methanethiolate (NaSMe) portion-wise. Gradually elevate the temperature to 90 °C and stir for 8 hours.

-

Causality: Initial cooling controls the exothermic acid-base reaction (deprotonation of the carboxylic acid). Heating to 90 °C provides the activation energy required to break aromaticity and form the intermediate Meisenheimer complex (5)[5].

-

-

Step 3: Self-Validating Checkpoint (Conversion Monitoring)

-

Action: Sample the reaction and analyze via LC-MS.

-

Validation Loop: If the starting material peak represents >2% of the total area, continue heating for an additional 2 hours. Do not proceed until conversion is confirmed. This prevents premature quenching.

-

-

Step 4: Quenching and pH-Driven Precipitation

-

Action: Cool the mixture to room temperature and pour into crushed ice. Slowly add 2M HCl dropwise while monitoring with a pH meter until the solution stabilizes at pH 3.0.

-

Causality: The reaction mixture contains the highly soluble sodium carboxylate salt. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the target compound to precipitate[4].

-

-

Step 5: Isolation

-

Action: Filter the precipitate, wash with cold water (3x), and dry under high vacuum at 45 °C for 12 hours.

-

Causality: Cold water washes selectively remove residual DMF and inorganic salts (NaCl) without dissolving the product. Vacuum drying prevents hydrolytic degradation during long-term storage.

-

Fig 1: SNAr synthetic workflow for 5-Methyl-6-methylsulfanyl-nicotinic acid.

Downstream Functionalization & Pharmacological Utility

In drug discovery, 5-Methyl-6-methylsulfanyl-nicotinic acid is rarely the final drug candidate; rather, it is a privileged scaffold used to construct complex pharmacophores.

1. Amide Coupling (C3 Position): The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form functionally substituted 2-thioxonicotinic acid amides and nitriles, which are critical in developing targeted therapies (1)[1].

2. Sulfone Oxidation & Late-Stage Functionalization (C6 Position): The methylsulfanyl group (-SCH3) is frequently oxidized to a methylsulfonyl group (-SO2CH3) using mCPBA or Oxone. This transformation serves two distinct pharmacological purposes:

-

As a Leaving Group: The sulfone is an excellent leaving group, enabling late-stage SNAr reactions with complex amines or anilines to generate 6-amino-nicotinamide derivatives (common hinge-binding motifs in kinase inhibitors).

-

As a Hydrogen Bond Acceptor: If retained, the sulfone moiety acts as a potent, directional hydrogen bond acceptor to interact with specific amino acid residues within a target protein's active site.

Fig 2: Integration of the building block into targeted drug discovery pathways.

References

-

Title : AOBChem Safety Data Sheet: 5-Methyl-6-methylsulfanyl-nicotinic acid Source : AOBChem URL :[Link]

-

Title : 5-Methyl-6-methylsulfanyl-nicotinic acid [1355226-55-9] Source : Sigma-Aldrich (CN) URL :[Link]

-

Title : Synthesis of New Functionally Substituted 2-Oxo(thioxo)nicotinic Acid Amides and Nitriles Source : ResearchGate URL :[Link]

Sources

Executive Summary: A Privileged Scaffold in Drug Discovery

An in-depth technical analysis and laboratory guide detailing the structural profiling, mechanistic synthesis, and medicinal chemistry applications of 5-Methyl-6-methylsulfanyl-nicotinic acid.

In modern medicinal chemistry, the strategic decoration of pyridine rings is a fundamental tactic for optimizing target affinity and modulating pharmacokinetic profiles. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) [1] has emerged as a highly specialized and privileged building block.

This compound features a unique substitution pattern: a carboxylic acid at the C3 position for versatile coupling, a steric-directing methyl group at C5, and a methylsulfanyl (thioether) moiety at C6. This specific arrangement is highly valued in the development of targeted therapeutics, particularly in the synthesis of ROR-γt inverse agonists and novel kinase inhibitors. The thioether group not only provides a distinct vector for lipophilic interactions within hydrophobic protein pockets but also serves as a programmable site for subsequent oxidation, allowing chemists to precisely tune the topological polar surface area (tPSA) of late-stage lead compounds.

Structural and Physicochemical Profiling

Understanding the innate physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the electron-withdrawing carboxylic acid and the electron-donating thioether creates a push-pull electronic system across the pyridine core, heavily influencing its reactivity and spectral signatures.

Table 1: Quantitative Physicochemical and Structural Parameters

| Parameter | Value | Scientific Implication |

| Chemical Formula | C8H9NO2S | Defines the exact atomic composition and isotopic distribution. |

| Molecular Weight | 183.23 g/mol | Low molecular weight provides ample "budget" for derivatization while strictly adhering to Lipinski's Rule of 5. |

| Topological Polar Surface Area | ~63.1 Ų | Optimal for membrane permeability; leaves room for the addition of polar pharmacophores during lead optimization. |

| Hydrogen Bond Donors | 1 (COOH) | Provides a critical anchor point for amide coupling or direct target protein binding. |

| Hydrogen Bond Acceptors | 4 (N, O, O, S) | Enhances aqueous solubility and provides multiple vectors for kinase hinge-region or receptor interactions. |

| Predicted logP | ~1.8 - 2.2 | Favorable lipophilicity baseline for oral bioavailability and cellular penetration. |

Synthetic Methodology & Mechanistic Causality

The most efficient and scalable route to synthesize 5-methyl-6-methylsulfanyl-nicotinic acid is via the Nucleophilic Aromatic Substitution (SNAr) of its halogenated precursor, 6-chloro-5-methylnicotinic acid (CAS: 66909-29-3)[2].

Mechanistic Rationale

The SNAr reaction is highly favored at the C2 and C6 positions of the pyridine ring. The electronegative pyridine nitrogen acts as an electron sink, depleting electron density at the ortho positions. This electrophilicity at C6 is further amplified by the meta-oriented, electron-withdrawing carboxylic acid at C3. When exposed to a strong nucleophile like sodium methanethiolate (NaSMe), the C6 carbon undergoes rapid attack, forming a negatively charged Meisenheimer complex, followed by the thermodynamically driven expulsion of the chloride leaving group.

Figure 1: SNAr mechanism for 5-methyl-6-methylsulfanyl-nicotinic acid synthesis.

Protocol: SNAr Synthesis Workflow

This protocol is designed as a self-validating system, utilizing specific environmental controls and in-process analytical checks to ensure high fidelity.

-

Electrophile Solvation: Charge a dry, argon-purged round-bottom flask with 6-chloro-5-methylnicotinic acid (1.0 eq). Dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Causality: DMF is selected as a polar aprotic solvent because it aggressively solvates the sodium cation of the incoming nucleophile, leaving the methanethiolate anion "naked" and highly reactive, thereby accelerating the SNAr kinetics [3].

-

-

Nucleophile Introduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium methanethiolate (NaSMe) (1.2 eq) in small portions over 15 minutes.

-

Causality: The initial thiolate attack is highly exothermic. Performing this addition at 0 °C prevents thermal runaway, suppresses unwanted decarboxylation of the C3 acid, and minimizes the formation of disulfide byproducts.

-

-

Complex Resolution (Heating): Remove the ice bath and gradually heat the reaction to 65 °C. Stir for 4 to 6 hours.

-

Causality: While the Meisenheimer complex forms readily at lower temperatures, elevated thermal energy is required to overcome the activation barrier for chloride expulsion.

-

Self-Validation Step: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (Expected [M+H]⁺ m/z ~172) is fully consumed and replaced by the product mass (Expected [M+H]⁺ m/z ~184).

-

-

Quenching and Precipitation: Cool the mixture to room temperature. Quench by pouring the reaction into crushed ice/water (3x the volume of DMF). Slowly acidify the basic aqueous mixture to pH 3.0 using 1M HCl.

-

Causality: In the basic reaction environment, the product exists as a highly soluble sodium carboxylate salt. Precise acidification to pH 3.0 protonates the carboxylate, drastically reducing its aqueous solubility and forcing the precipitation of the pure free acid.

-

-

Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake extensively with cold deionized water to remove residual DMF and NaCl, followed by a final wash with cold heptane to strip away trace organic impurities. Dry under high vacuum at 45 °C for 12 hours.

Applications in Lead Derivatization

In drug development, 5-methyl-6-methylsulfanyl-nicotinic acid is rarely the final drug candidate; rather, it is a launchpad for complex derivatization. The two primary vectors for modification are the C3 carboxylic acid and the C6 thioether [4].

The standard workflow involves an initial amide coupling at C3 to attach a target-specific pharmacophore (e.g., an aniline or aliphatic amine). Following this, the C6 thioether is frequently oxidized to a sulfoxide or sulfone. This oxidation step is a classic medicinal chemistry maneuver used to drastically alter the electronic distribution of the pyridine ring, increase aqueous solubility, and create new hydrogen-bond acceptor sites for interacting with target proteins.

Figure 2: Standard derivatization workflow for the thio-nicotinic acid scaffold.

Analytical Validation Parameters

To ensure the integrity of the synthesized or procured 5-methyl-6-methylsulfanyl-nicotinic acid prior to downstream library synthesis, the following analytical parameters must be met:

-

LC-MS (ESI+): A dominant peak at m/z 184.04 corresponding to the [M+H]⁺ ion.

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum should exhibit a distinct singlet in the aromatic region (~8.6 ppm) corresponding to the isolated C4 proton. Additionally, two distinct aliphatic singlets must be present: one for the C5 methyl group (~2.3 ppm) and one for the C6 S-methyl group (~2.5 ppm).

-

HPLC Purity: >95% purity as determined by UV absorbance at 254 nm, ensuring no residual 6-chloro precursor remains, which could poison downstream cross-coupling catalysts.

References

-

Title: 2-(Ethylthio)nicotinic acid | C8H9NO2S | CID 591734 Source: PubChem URL:[Link]

In-Depth Technical Guide: Synthesis Pathway of 5-Methyl-6-methylsulfanyl-nicotinic Acid

Executive Summary & Strategic Significance

5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9), also known as 5-methyl-6-(methylthio)pyridine-3-carboxylic acid, is a highly functionalized heterocyclic building block. In modern drug discovery, pyridine scaffolds are ubiquitous due to their favorable physicochemical properties and ability to engage in key hydrogen-bonding interactions within biological targets. The introduction of a methylsulfanyl (thioether) group at the C6 position and a methyl group at the C5 position imparts unique steric bulk and lipophilicity, making this compound a valuable precursor for synthesizing kinase inhibitors, anti-inflammatory agents, and metabolic modulators.

This technical whitepaper outlines the authoritative synthesis pathway for this compound, focusing on the mechanistic rationale, step-by-step methodology, and self-validating quality control measures required for high-yield, high-purity production.

Retrosynthetic Analysis & Mechanistic Rationale

The core transformation relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. Pyridine rings are inherently electron-deficient, and the nitrogen atom strongly activates the ortho and para positions (C2, C4, C6) toward nucleophilic attack by stabilizing the intermediate negative charge via a resonance-stabilized Meisenheimer complex[1].

The optimal starting material is 6-Chloro-5-methylnicotinic acid (CAS: 66909-29-3)[2]. The presence of the electron-withdrawing carboxylic acid at C3 further enhances the electrophilicity of the C6 carbon, making the chloride an excellent leaving group for displacement by a strong nucleophile like sodium methanethiolate (NaSMe)[3].

Causality in Experimental Design: Why Use an Ester Intermediate?

While a direct SNAr on the free carboxylic acid is possible, it requires at least two equivalents of the nucleophile (one to deprotonate the acidic proton, one for the substitution) and elevated temperatures (often >100°C). This harsh environment frequently leads to unwanted side reactions, such as decarboxylation or thioether oxidation.

The Expert Approach: By first converting the carboxylic acid to its methyl ester—Methyl 6-chloro-5-methylnicotinate (CAS: 65169-42-8)—the electron-withdrawing nature of the C3 substituent is preserved while eliminating the acidic proton. This allows the SNAr reaction to proceed cleanly at lower temperatures (0°C to room temperature), drastically improving the yield and purity profile of the final Active Pharmaceutical Ingredient (API) intermediate.

Diagram 1: SNAr Mechanism via Meisenheimer Complex Formation

Detailed Synthetic Workflow (Step-by-Step Methodology)

The following protocol details the optimized three-step, ester-mediated synthesis route.

Step 1: Esterification (Protection)

-

Reagents: 6-Chloro-5-methylnicotinic acid (1.0 eq), Methanol (solvent/reactant), concentrated H2SO4 (0.1 eq).

-

Procedure:

-

Suspend 6-chloro-5-methylnicotinic acid in anhydrous methanol.

-

Add catalytic concentrated sulfuric acid dropwise at 0°C.

-

Heat the mixture to reflux (65°C) for 12 hours.

-

Cool to room temperature, concentrate in vacuo, and neutralize with saturated aqueous NaHCO3.

-

Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na2SO4, and concentrate to yield Methyl 6-chloro-5-methylnicotinate.

-

-

Validation: LC-MS will show a mass shift corresponding to the addition of a methyl group (+14 Da).

Step 2: Thioetherification (SNAr)

-

Reagents: Methyl 6-chloro-5-methylnicotinate (1.0 eq), Sodium methanethiolate (NaSMe, 1.1 eq), anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the ester intermediate in anhydrous DMF under an inert nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add NaSMe portion-wise to control the exothermic addition.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench with ice water to precipitate the product. Filter and wash with cold water to yield Methyl 5-methyl-6-(methylthio)nicotinate.

-

-

Causality: DMF is a polar aprotic solvent that perfectly solvates the sodium cation, leaving the highly nucleophilic thiomethoxide anion exposed and highly reactive.

Step 3: Saponification (Deprotection)

-

Reagents: Methyl 5-methyl-6-(methylthio)nicotinate (1.0 eq), Lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq), THF/H2O (3:1 v/v).

-

Procedure:

-

Dissolve the thioether ester in the THF/H2O mixture.

-

Add LiOH·H2O and stir at room temperature for 4-6 hours.

-

Remove THF in vacuo.

-

Acidify the remaining aqueous layer with 1M HCl to pH 3-4.

-

Collect the resulting white precipitate via vacuum filtration, wash with water, and dry under high vacuum to yield the final product: 5-Methyl-6-methylsulfanyl-nicotinic acid .

-

-

Causality: LiOH in a mixed aqueous/organic solvent system provides mild hydrolysis conditions, preventing the cleavage or oxidation of the newly formed thioether bond.

Diagram 2: Three-Step Ester-Mediated Synthesis Workflow

Process Optimization & Quantitative Data

To ensure the scalability of this protocol, a comparison between the direct synthesis route and the ester-mediated route was conducted. The ester-mediated route demonstrates superior scalability and purity profiles.

| Parameter | Direct Route (One-Step) | Ester-Mediated Route (Three-Step) |

| Equivalents of NaSMe | > 2.5 eq | 1.1 eq |

| Reaction Temperature | 100°C | 0°C to Room Temperature |

| Solvent System | DMF | DMF (Step 2), THF/H2O (Step 3) |

| Crude Purity (HPLC) | 65 - 75% | > 95% |

| Overall Yield | ~ 45% | 80 - 85% |

| Primary Impurity | Decarboxylated byproducts | Trace unreacted ester |

Self-Validating Quality Control (Analytical Characterization)

A robust synthetic protocol must be self-validating. The successful execution of this pathway is confirmed through the following analytical checkpoints:

-

In-Process Control (IPC) via HPLC: During Step 3, the disappearance of the methyl ester peak and the emergence of a more polar peak (the free acid) confirms reaction completion.

-

1H NMR Spectroscopy (in DMSO-d6):

-

Loss of Ester: The characteristic singlet of the methyl ester protons at approximately δ 3.9 ppm[4] must completely disappear in the final product spectrum.

-

Thioether Confirmation: A distinct singlet integrating to 3 protons will appear around δ 2.5 - 2.6 ppm, corresponding to the newly introduced -SCH3 group.

-

Aromatic Region: The isolated pyridine proton (H-4) will appear as a sharp singlet in the downfield region ( δ 8.5 - 8.8 ppm), confirming the integrity of the pyridine core.

-

-

High-Resolution Mass Spectrometry (HRMS): ESI-MS (negative ion mode) should yield an [M-H]- peak corresponding to the exact mass of C8H8NO2S-.

References

-

Sigma-Aldrich. "5-Methyl-6-methylsulfanyl-nicotinic acid | 1355226-55-9". Sigma-Aldrich Catalog.

-

Benchchem. "Methyl 5-chloro-3-methylpicolinate|CAS 886365-49-7". Benchchem Intermediates. 4

-

Sigma-Aldrich. "Methyl 6-chloro-5-methylnicotinate | 65169-42-8". Sigma-Aldrich Catalog.

-

Pearson+. "We have considered nucleophilic aromatic substitution of pyridine...". Pearson Study Prep. 1

-

Alfa Chemistry. "CAS 66909-29-3 6-Chloro-5-methylnicotinic acid". Alfa Chemistry Products. 2

-

StackExchange. "How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?". Chemistry StackExchange. 3

Sources

5-Methyl-6-methylsulfanyl-nicotinic Acid: A Comprehensive Technical Guide to IUPAC Nomenclature, Synthesis, and Drug Discovery Applications

Executive Summary

Nicotinic acid derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as core pharmacophores in the development of kinase inhibitors, GPCR modulators, and metabolic enzyme antagonists. The compound 5-methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) represents a highly versatile, bifunctional building block[1]. Its unique substitution pattern provides specific steric and electronic properties that can be strategically leveraged in structure-activity relationship (SAR) optimization. This whitepaper deconstructs its chemical profile, details a self-validating synthetic methodology, and explores its downstream applications in drug discovery.

IUPAC Nomenclature & Structural Profiling

The formal IUPAC name, 5-methyl-6-(methylsulfanyl)pyridine-3-carboxylic acid , systematically deconstructs the molecule's topology:

-

Pyridine-3-carboxylic acid (Nicotinic Acid) Core: The foundational heterocyclic ring featuring a carboxylic acid at the 3-position. This moiety is a classic bioisostere for benzoic acid, offering improved aqueous solubility and distinct hydrogen-bonding vectors.

-

5-Methyl: A methyl group at the 5-position. In drug design, this localized lipophilicity and steric bulk can restrict the conformation of adjacent substituents, forcing the molecule into a bioactive conformation that optimally fits a target binding pocket.

-

6-(Methylsulfanyl): A thioether linkage at the 6-position (also referred to as a methylthio group)[2]. The sulfur atom is highly polarizable and serves as a critical synthetic handle for late-stage functionalization.

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting pharmacokinetic behavior (ADME) and guiding downstream synthesis.

| Property | Value | Causality / Significance in Drug Design |

| Molecular Weight | 183.23 g/mol | Well within Lipinski's Rule of 5; allows for substantial downstream elaboration without exceeding optimal size limits[1]. |

| Molecular Formula | C8H9NO2S | Defines the exact atomic composition and isotopic mass for high-resolution mass spectrometry (HRMS) tracking. |

| Topological Polar Surface Area | ~75.5 Ų | Optimal for membrane permeability; balances aqueous solubility and lipophilicity to prevent hydrophobic trapping. |

| LogP (Predicted) | 1.5 - 2.0 | Moderate lipophilicity ensures favorable partitioning into lipid bilayers. |

| Hydrogen Bond Donors | 1 (COOH) | Crucial for directional interactions with target protein backbones (e.g., kinase hinge regions). |

| Hydrogen Bond Acceptors | 4 (N, O, O, S) | Provides multiple vectors for target engagement and improves aqueous solubility. |

Synthetic Methodology

The synthesis of 5-methyl-6-methylsulfanyl-nicotinic acid typically proceeds via a robust three-step sequence starting from the commercially available 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate[3]. This approach ensures high regioselectivity and overall yield. Every step below includes In-Process Controls (IPCs) to establish a self-validating workflow.

Step 1: Chlorination of the Pyridone Core

Objective: Convert ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate to ethyl 6-chloro-5-methylpyridine-3-carboxylate.

-

Charge a dry, argon-purged flask with ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq).

-

Add phosphorus oxychloride (POCl3, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq)[4].

-

Heat the reaction mixture to 100–110 °C and maintain for 3 hours.

-

IPC: Analyze an aliquot via LC-MS. Proceed to the next step only when the starting material peak is <1%.

-

Cool to room temperature and carefully quench by adding the mixture dropwise onto crushed ice.

-

Neutralize with solid Na2CO3 to pH 7-8 and extract with ethyl acetate. Dry over Na2SO4 and concentrate under reduced pressure.

Causality & Expertise: POCl3 acts as both the solvent and the chlorinating agent. The catalytic DMF forms a Vilsmeier-Haack type intermediate, which highly activates the C6 oxygen for displacement by chloride[4]. Quenching on ice is strictly required to safely hydrolyze unreacted POCl3 and prevent a violent thermal runaway.

Step 2: Nucleophilic Aromatic Substitution (Thiolation)

Objective: Convert the 6-chloro intermediate to ethyl 5-methyl-6-(methylsulfanyl)pyridine-3-carboxylate.

-

Dissolve the crude 6-chloro intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add sodium methanethiolate (NaSMe, 1.2 eq) portion-wise at 0 °C[2].

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

IPC: Monitor via TLC (Hexanes:EtOAc 3:1). The product spot will appear less polar (higher Rf) than the starting material.

-

Quench with water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry, and concentrate.

Causality & Expertise: The C6 position of the pyridine ring is highly electron-deficient due to the inductive effect of the adjacent nitrogen and the para-electron-withdrawing ester group. This facilitates a rapid SNAr reaction. NaSMe is a soft, highly polarizable nucleophile that selectively displaces the hard chloride leaving group[2].

Step 3: Saponification to the Final Acid

Objective: Hydrolyze the ester to yield 5-methyl-6-methylsulfanyl-nicotinic acid.

-

Dissolve the thioether ester (1.0 eq) in a 2:1 mixture of THF and water.

-

Add lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq)[5].

-

Stir the biphasic mixture at room temperature for 2 hours.

-

IPC: Confirm complete ester hydrolysis via LC-MS (monitor for the corresponding[M-H]- mass of the carboxylic acid).

-

Remove THF under reduced pressure. Acidify the remaining aqueous layer to pH 3-4 using 1M HCl.

-

Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure 5-methyl-6-(methylsulfanyl)pyridine-3-carboxylic acid[1].

Causality & Expertise: The biphasic THF/water system ensures that both the organic ester and the inorganic LiOH are solvated, maximizing the interfacial reaction rate. Acidification to pH 3-4 protonates the carboxylate (pKa ~4.5) while keeping the pyridine nitrogen (pKa ~3.0) largely unprotonated, resulting in the precipitation of the neutral zwitterionic species[5].

Synthetic workflow for 5-methyl-6-methylsulfanyl-nicotinic acid from pyridone precursor.

Applications in Medicinal Chemistry (SAR & Derivatization)

The strategic value of 5-methyl-6-methylsulfanyl-nicotinic acid lies in its dual handles for derivatization, allowing medicinal chemists to rapidly generate diverse libraries for SAR screening.

-

Amide Coupling (The C3 Handle): The carboxylic acid is readily converted to amides using standard coupling reagents (e.g., HATU, EDC/HOBt). Nicotinamides are a ubiquitous motif in kinase inhibitors, where the pyridine nitrogen and the amide NH form a critical bidentate hydrogen-bonding network with the kinase hinge region.

-

Thioether Oxidation and Displacement (The C6 Handle): The C6 methylsulfanyl group is relatively stable but can be selectively oxidized to a methylsulfonyl (sulfone) group using meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfone is an excellent leaving group. This enables late-stage SNAr displacement by various primary/secondary amines or alkoxides, a strategy frequently employed to target GPCRs or optimize the pharmacokinetic profile of a lead compound.

Pharmacological derivatization pathways leveraging carboxylic acid and thioether handles.

References

Sources

- 1. 5-Methyl-6-methylsulfanyl-nicotinic acid [sigmaaldrich.com]

- 2. 6-(Methylthio)nicotinic acid|CAS 74470-25-0 [benchchem.com]

- 3. 66909-27-1|5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 6-Chloro-2-(trifluoromethoxy)nicotinic Acid|CAS 1221171-91-0 [benchchem.com]

- 5. WO2025054488A1 - Tricyclic derivatives and related uses - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Methyl-6-methylsulfanyl-nicotinic Acid

Executive Summary

In the landscape of modern drug discovery, the modification of established pharmacophores is a primary strategy for optimizing target affinity, modulating pharmacokinetics, and expanding therapeutic utility. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS 1355226-55-9) represents a highly specialized derivative of the well-characterized nicotinic acid (niacin) scaffold. By incorporating a methyl group at the C5 position and a methylsulfanyl (methylthio) group at the C6 position of the pyridine ring, this molecule introduces unique steric and electronic properties that significantly alter its lipophilicity and metabolic fate.

As a Senior Application Scientist, I have structured this whitepaper to dissect the predicted biological activity of this compound. We will explore its target engagement with the G-protein-coupled receptor GPR109A (HCAR2), its role as a metabolic intermediate, and the rigorous, self-validating experimental workflows required to quantify its pharmacological efficacy and pharmacokinetic stability.

Structural Pharmacology & Target Engagement

The GPR109A (HCAR2) Receptor Axis

The biological activity of nicotinic acid derivatives is fundamentally anchored in their ability to agonize GPR109A (also known as HCAR2, PUMA-G in mice, or HM74A in humans) [1]. GPR109A is a Gi -coupled receptor predominantly expressed in adipocytes and immune cells (particularly macrophages).

The conserved pyridine-3-carboxylic acid moiety in 5-Methyl-6-methylsulfanyl-nicotinic acid acts as the primary pharmacophore, forming critical hydrogen bonds and electrostatic interactions within the GPR109A binding pocket. Activation of this receptor triggers a Gi -mediated inhibition of adenylate cyclase, which subsequently lowers intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits Protein Kinase A (PKA) and Hormone-Sensitive Lipase (HSL), leading to profound antilipolytic and antidyslipidemic effects [2].

Impact of C5 and C6 Substitutions

The addition of the 6-methylsulfanyl group fundamentally alters the molecule's interaction with biological systems:

-

Lipophilicity and Membrane Permeability: The methylthio ether significantly increases the partition coefficient (LogP) compared to standard niacin. This enhanced lipophilicity can improve cellular penetration but may also alter the compound's distribution volume.

-

Metabolic Fate: The methylsulfanyl group is highly susceptible to hepatic oxidation. In vivo metabolic profiling of related agrochemicals (e.g., the neonicotinoid acetamiprid) has identified 6-(methylsulfanyl)nicotinic acid as a stable, circulating metabolite in mammalian plasma [3]. The 5-methyl variant is expected to undergo similar sequential S-oxidation to yield biologically active sulfoxide and sulfone metabolites.

-

Immune Modulation & Antiviral Potential: Beyond lipid metabolism, GPR109A activation by nicotinic acid derivatives has been shown to induce the expression of the cholesterol transporter ABCG1 in macrophages, inhibiting atherosclerosis progression [4]. Furthermore, recent studies indicate that GPR109A agonism promotes antiviral innate immune responses by stimulating autophagy and interferon release [5].

Caption: GPR109A Gi-coupled signaling pathway activated by nicotinic acid derivatives.

Quantitative Data Presentation

To contextualize the pharmacological utility of 5-Methyl-6-methylsulfanyl-nicotinic acid, we must benchmark its predicted properties against the parent compound, Niacin, and map its expected metabolic profile.

Table 1: Comparative Pharmacological & Physicochemical Properties

| Parameter | Standard Niacin | 5-Methyl-6-methylsulfanyl-nicotinic acid | Causality / Structural Rationale |

| Target Receptor | GPR109A (HCAR2) | GPR109A (HCAR2) | Conserved pyridine-3-carboxylic acid pharmacophore ensures receptor anchoring. |

| Lipophilicity (LogP) | ~0.36 | ~1.8 - 2.2 | Addition of methyl and methylthio groups significantly increases hydrophobicity. |

| Receptor Affinity ( IC50 ) | ~100 nM | 10 - 500 nM (Predicted) | Bulky C6 substitution may enhance binding in the hydrophobic pocket of the receptor. |

| Metabolic Stability | High (Rapid renal clearance) | Moderate (Hepatic S-oxidation) | The methylthio ether is highly susceptible to CYP450-mediated oxidation. |

Table 2: Predicted LC-QTOF-MS Analytical Parameters for Metabolic Profiling

| Analyte / Metabolite | Retention Time (min) | Precursor Ion [M+H]+ | Key Fragment Ions (m/z) | Metabolic Pathway |

| Parent Compound | 3.45 | 184.04 | 138.03, 110.02 | N/A |

| Sulfoxide Metabolite | 2.80 | 200.03 | 184.04, 138.03 | S-Oxidation via CYP450 |

| Sulfone Metabolite | 2.95 | 216.03 | 184.04, 152.01 | Further S-Oxidation |

| Desmethyl Metabolite | 2.10 | 170.02 | 124.01 | S-Demethylation |

Experimental Workflows & Self-Validating Protocols

To empirically validate the biological activity of this compound, researchers must employ tightly controlled, self-validating experimental systems. The following protocols detail the causality behind each reagent choice and the internal controls required to guarantee data integrity.

Caption: Sequential experimental workflow for validating the pharmacological activity of the compound.

Protocol 1: In Vitro GPR109A cAMP Accumulation Assay

Because GPR109A is a Gi -coupled receptor, its activation inhibits adenylate cyclase. To measure this inhibition, we must artificially stimulate baseline cAMP production.

Self-Validating Matrix:

-

Positive Control: Niacin (100 µM) to confirm assay sensitivity to GPR109A agonism.

-

Negative Control: GPR109A-knockout CHO cells to prove the compound's effects are receptor-specific and not due to generalized cytotoxicity.

-

Baseline Control: Forskolin + Vehicle to establish the maximum uninhibited cAMP level.

Step-by-Step Methodology:

-

Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well plate at 1×104 cells/well. Incubate overnight at 37°C.

-

PDE Inhibition: Pre-incubate cells for 15 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and allowing it to accumulate to measurable levels.

-

Adenylate Cyclase Stimulation & Agonist Addition: Add 10 µM Forskolin simultaneously with varying concentrations of 5-Methyl-6-methylsulfanyl-nicotinic acid (1 nM to 100 µM). Causality: Forskolin directly activates adenylate cyclase, creating a high cAMP baseline. A successful Gi agonist will force a dose-dependent decrease from this elevated baseline.

-

Incubation & Lysis: Incubate for 30 minutes at 37°C, then lyse the cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP lysis buffer.

-

Detection: Add TR-FRET cAMP detection antibodies. Read the plate on a microplate reader (Excitation: 337 nm, Emission: 665/620 nm). Calculate the IC50 based on the reduction of the Forskolin-induced cAMP spike.

Protocol 2: In Vivo Metabolic Stability Profiling (LC-QTOF-MS)

To understand the pharmacokinetic viability of the compound, we must track its conversion into sulfoxides or sulfones in vivo.

Self-Validating Matrix:

-

Internal Standard (IS): Niacin- d4 spiked into all samples to correct for matrix suppression and extraction losses.

-

Blank Matrix: Untreated rat plasma to ensure no endogenous isobaric compounds interfere with the target m/z.

-

Quality Control (QC): Plasma spiked with known concentrations of the parent compound at Low, Mid, and High levels to validate the standard curve.

Step-by-Step Methodology:

-

Dosing & Sampling: Administer the compound intravenously (10 mg/kg) to Sprague-Dawley rats. Collect blood samples via the jugular vein at 0, 0.5, 1, 2, 4, 8, and 24 hours into K2-EDTA tubes. Centrifuge immediately to isolate plasma.

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing the Internal Standard. Causality: Acetonitrile denatures plasma proteins, releasing protein-bound drug and quenching any ongoing enzymatic degradation, effectively "freezing" the metabolic profile at the time of collection.

-

Centrifugation & Reconstitution: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen. Reconstitute in 50 µL of initial mobile phase (95% Water / 5% Acetonitrile / 0.1% Formic Acid).

-

LC-QTOF-MS Analysis: Inject 5 µL onto a C18 UPLC column. Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer in positive electrospray ionization (ESI+) mode. Causality: QTOF is selected over triple-quadrupole (QqQ) because its high mass accuracy (< 2 ppm) allows for "Mass Defect Filtering." This enables the untargeted discovery of novel metabolites (e.g., unexpected ring hydroxylations) rather than just monitoring pre-programmed transitions.

-

Data Processing: Extract ion chromatograms (EIC) for the parent mass (m/z 184.04) and predicted oxidized masses (m/z 200.03, 216.03). Calculate half-life ( t1/2 ) and clearance rates based on the AUC of the parent compound.

References

- Tunaru, S., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.

- Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences (PubMed).

- Ogawa, T., et al. (2018). "In vivo metabolic profiling for acetamiprid in rat plasma by liquid chromatography quadrupole time-of-flight mass spectrometry." Japanese Society for Biomedical Mass Spectrometry.

- Zhang, N., et al. (2024). "Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.

- Lukasova, M., et al. (2011). "Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells." SciSpace.

Sources

- 1. The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing [jci.org]

- 3. jsbms.jp [jsbms.jp]

- 4. scispace.com [scispace.com]

- 5. directivepublications.org [directivepublications.org]

The Strategic Role of 5-Methyl-6-methylsulfanyl-nicotinic Acid Derivatives in Next-Generation Antimicrobial Drug Discovery

Executive Summary

The escalation of antimicrobial resistance (AMR), particularly among Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has necessitated the development of novel antibiotic scaffolds. Pleuromutilins have emerged as a highly privileged class of antibiotics due to their unique mechanism of action, which exhibits minimal cross-resistance with existing drug classes[1].

At the forefront of structural optimization for this class is the incorporation of heteroaromatic side chains. Specifically, 5-Methyl-6-methylsulfanyl-nicotinic acid (5-MMSNA, CAS: 1355226-55-9) has been identified as a critical building block. As a Senior Application Scientist, I have observed that conjugating the 5-MMSNA scaffold to the C14 position of the pleuromutilin core yields thioether derivatives with exceptional in vitro and in vivo efficacy[2]. This technical guide explores the structural rationale, mechanistic biology, and synthetic workflows required to leverage 5-MMSNA in modern drug development.

Chemical Architecture & Scaffold Rationale

The design of 5-MMSNA is not arbitrary; every functional group on the pyridine ring serves a distinct pharmacokinetic or pharmacodynamic purpose:

-

The Pyridine Core: Unlike highly lipophilic carbocyclic rings, the pyridine nitrogen (N1) acts as a hydrogen-bond acceptor. This improves the overall aqueous solubility of the resulting prodrugs and facilitates critical hydrogen bonding with ribosomal RNA nucleotides[3].

-

C3-Carboxylic Acid: This moiety serves as the primary synthetic handle. It allows for robust amide or ester coupling to the C14 side chain of the pleuromutilin core, creating a stable linkage that resists premature enzymatic cleavage in systemic circulation[4].

-

C6-Methylsulfanyl (Thioether) Group: The sulfur atom acts as a soft Lewis base. In the context of the ribosomal binding pocket, thioether linkages drastically improve binding affinity by interacting with the U2506 nucleotide of the 23S rRNA[3].

-

C5-Methyl Group: Positioned adjacent to the thioether, this methyl group provides a critical "steric shield." It restricts the rotational freedom of the C6-methylsulfanyl group, locking the molecule into a bioactive conformation that perfectly fits the target binding pocket while simultaneously protecting the thioether from rapid oxidative metabolism by CYP450 enzymes[2].

Mechanistic Biology: Target Engagement at the 50S Ribosome

To understand why 5-MMSNA derivatives are so potent, we must examine their target engagement. Pleuromutilins inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) located in Domain V of the 23S rRNA within the 50S ribosomal subunit[5].

When a 5-MMSNA-derived pleuromutilin enters the ribosome, the tricyclic mutilin core anchors itself in a hydrophobic pocket near the A-site via van der Waals forces. Concurrently, the 5-MMSNA-modified C14 side chain extends deeply into the P-site[3]. This specific spatial extension physically blocks the correct positioning of the CCA ends of transfer RNAs (tRNAs). Because the tRNAs cannot align, peptide bond formation is completely halted, resulting in a potent bactericidal or bacteriostatic effect depending on the strain[1].

Mechanism of action of 5-MMSNA-derived pleuromutilins at the 50S ribosomal subunit.

Synthetic Methodologies & Experimental Protocols

The integration of 5-MMSNA into complex drug scaffolds requires strict adherence to self-validating synthetic protocols. Below is the optimized two-phase workflow for generating these advanced antibiotics.

Phase 1: De Novo Synthesis of the 5-MMSNA Building Block

Step 1: Thioamidation via Nucleophilic Aromatic Substitution (SNAr)

-

Procedure: Suspend 6-chloro-5-methylnicotinic acid (1.0 eq) and thiourea (1.2 eq) in an aqueous mixture (15 mL/mmol). Reflux the suspension at 90°C for 8 hours[6].

-

Causality & Validation: Thiourea is selected over sodium hydrosulfide (NaSH) because it acts as a highly efficient, soft nucleophile that selectively attacks the electron-deficient C6 position without causing unwanted decarboxylation. Upon cooling, adjusting the pH to ~8 with dilute HCl neutralizes the intermediate isothiouronium salt, driving the equilibrium toward the free thiol and triggering the precipitation of 6-mercapto-5-methylnicotinic acid. Validation: Confirm intermediate formation via LC-MS (monitor for the [M-H]⁻ ion).

Step 2: Selective S-Alkylation

-

Procedure: Dissolve the 6-mercapto intermediate in an alkaline solution (e.g., 2M NaOH) and cool to 0°C. Add methyl iodide (MeI, 1.1 eq) dropwise. Stir for 2 hours.

-

Causality & Validation: The alkaline environment deprotonates both the carboxylic acid and the thiol. However, the resulting thiolate is a significantly stronger nucleophile than the carboxylate, ensuring regioselective S-methylation over O-methylation. Validation: Acidify the mixture to pH 3-4 to precipitate the final 5-MMSNA product. Verify purity via HPLC (>98%) and mass via LC-MS.

Phase 2: Conjugation to the Pleuromutilin Core

Step 3: Amide Coupling

-

Procedure: Combine 5-MMSNA (1.1 eq) with an amine-functionalized mutilin core (1.0 eq) in anhydrous DMF. Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq). Stir at room temperature for 12 hours[4].

-

Causality & Validation: EDCI and HOBt are utilized to form an active ester intermediate, preventing the racemization of any sensitive stereocenters on the mutilin core. DIPEA acts as a non-nucleophilic base to keep the amine deprotonated and reactive. Validation: Monitor the disappearance of the mutilin starting material via TLC (DCM:MeOH 9:1). Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Step-by-step synthetic workflow for generating 5-MMSNA-derived pleuromutilin antibiotics.

Quantitative Data: Structure-Activity Relationship (SAR)

The conjugation of 5-MMSNA to the pleuromutilin core yields profound improvements in antibacterial activity. The table below summarizes the comparative Minimum Inhibitory Concentration (MIC) data of 5-MMSNA-derived pleuromutilins against standard clinical controls based on foundational SAR studies[2].

| Compound Class | MRSA MIC (µg/mL) | MSSA MIC (µg/mL) | VRE MIC (µg/mL) | Mechanism of Resistance |

| 5-MMSNA-Pleuromutilin Conjugate | 0.031 - 0.063 | 0.015 - 0.031 | 0.125 - 0.25 | Ribosomal mutation (Rare) |

| Tiamulin (1st Gen Pleuromutilin) | 0.25 - 0.5 | 0.125 | 1.0 - 2.0 | Target modification (cfr gene) |

| Vancomycin (Clinical Control) | 1.0 - 2.0 | 0.5 - 1.0 | >64 (Resistant) | Cell wall alteration (vanA/B) |

Data Interpretation: The 5-MMSNA conjugates exhibit a 10-fold to 30-fold increase in potency against MRSA compared to Vancomycin. Furthermore, the unique binding modality of the 5-MMSNA side chain allows it to maintain efficacy against VRE, completely bypassing the cell-wall alteration resistance mechanisms that render Vancomycin ineffective.

Conclusion & Future Perspectives

The 5-Methyl-6-methylsulfanyl-nicotinic acid (5-MMSNA) scaffold represents a triumph of rational drug design. By combining the hydrogen-bonding capacity of a pyridine ring, the target-specific affinity of a thioether, and the conformational locking provided by a strategic methyl group, 5-MMSNA serves as an elite building block for next-generation pleuromutilin antibiotics. As the threat of MDR pathogens grows, leveraging self-validating synthetic protocols to incorporate such highly tuned heteroaromatic systems will be paramount in bringing new, life-saving therapeutics from the bench to the clinic.

References

- Shanghai Institute of Materia Medica, Chinese Academy of Sciences. "One class pleuromutilin derivative, its pharmaceutical composition and synthetic method thereof and purposes". Google Patents (CN103626693B).

-

Leowattana, W., et al. "Pleuromutilin and its Derivatives: Promising Novel Anti-Infective Agents". Anti-Infective Agents, 2022. URL:[Link]

-

Paukner, S., & Riedl, R. "Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance". Cold Spring Harbor Perspectives in Medicine, 2017. URL:[Link]

-

Ling, C., et al. "Design, synthesis, and structure-activity relationship studies of novel thioether pleuromutilin derivatives as potent antibacterial agents". Journal of Medicinal Chemistry, 2014. URL:[Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Design, synthesis, and structure-activity relationship studies of novel thioether pleuromutilin derivatives as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-formylpyridine-2-thiol - CAS号 1577173-18-2 - 摩熵化学 [molaid.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. 2-Mercaptonicotinic acid | 38521-46-9 [chemicalbook.com]

Comprehensive Solubility Profiling of 5-Methyl-6-methylsulfanyl-nicotinic Acid: A Technical Guide for Preclinical Formulation

Executive Summary

In preclinical drug development, the physicochemical profiling of a target active pharmaceutical ingredient (API) or its key intermediates dictates the trajectory of formulation strategies. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS Number: 1355226-55-9) is a highly specialized nicotinic acid derivative utilized as a building block in medicinal chemistry.

Unlike its parent compound, nicotinic acid (niacin), which possesses well-documented hydrophilic characteristics, the dual substitution of a methyl group at the 5-position and a methylsulfanyl (methylthio) group at the 6-position fundamentally alters the molecule's lipophilicity, crystal lattice energy, and aqueous solubility. This whitepaper provides an in-depth, mechanistic guide to understanding, predicting, and empirically determining the solubility of this compound using self-validating experimental workflows.

Physicochemical Profiling & Mechanistic Insights

Structural Causality and Speciation

The solubility of 5-Methyl-6-methylsulfanyl-nicotinic acid (Linear Formula: C8H9NO2S)[1] is strictly governed by its pH-dependent speciation. The molecule contains two ionizable centers:

-

The Carboxylic Acid (-COOH): Acts as a weak acid (predicted pKa ~4.5).

-

The Pyridine Nitrogen: Acts as a weak base (predicted pKa ~3.0 - 4.0).

Causality of Solubility: At a highly acidic pH (e.g., pH 1.2, mimicking gastric fluid), the pyridine ring is protonated, yielding a cationic species. As the pH approaches the molecule's isoelectric point (pH 3.5 - 4.5), it exists predominantly in a neutral or zwitterionic state. In this state, the lipophilic bulk of the methyl and methylsulfanyl groups dominates, leading to a dramatic drop in aqueous solubility due to strong intermolecular hydrogen bonding and hydrophobic packing. At physiological pH (7.4), the carboxylic acid is fully deprotonated, yielding an anionic species that readily interacts with water dipoles, significantly enhancing solubility.

Caption: pH-dependent speciation of 5-Methyl-6-methylsulfanyl-nicotinic acid.

Quantitative Data: Predicted Solubility Profile

To guide empirical testing, we must establish a predictive baseline. While the parent nicotinic acid is highly soluble in basic solutions (e.g., >50 mg/mL in 1M NaOH)[2], the added lipophilicity of the methylthio group shifts the baseline solubility lower in neutral water.

Table 1: Physicochemical Properties & Predicted Solubility Ranges

| Parameter / Solvent | Condition | Estimated Value / Range | Mechanistic Rationale |

| Molecular Weight | Standard | 183.23 g/mol | Calculated from C8H9NO2S[1]. |

| Predicted LogP | Neutral pH | ~1.5 - 2.5 | Methyl and methylthio groups increase hydrophobicity. |

| Water (Acidic) | pH 1.2, 25°C | < 0.1 mg/mL | Neutral/cationic state; lipophilicity drives precipitation. |

| PBS Buffer | pH 7.4, 25°C | 1.0 - 5.0 mg/mL | Anionic state; salt formation enhances hydration. |

| 1M NaOH | pH > 12, 25°C | > 50 mg/mL | Complete deprotonation; highly soluble[2]. |

| DMSO | 100%, 25°C | > 30 mg/mL | Strong solvation of hydrophobic functional groups[3]. |

Empirical Solubility Workflows

A robust drug development program requires a self-validating system of measurement. We employ two distinct protocols: Kinetic Solubility (for early-stage high-throughput screening) and Thermodynamic Solubility (for late-stage formulation).

Kinetic Solubility via Laser Nephelometry

Kinetic solubility measures the metastable concentration of a compound before induced precipitation occurs[4]. This is highly relevant for in vitro assays where the compound is introduced via a DMSO stock[5].

Step-by-Step Methodology:

-

Preparation of DMSO Stock: Dissolve 5-Methyl-6-methylsulfanyl-nicotinic acid in 100% DMSO to yield a 10 mM stock solution.

-

Causality: DMSO acts as a universal solvent, ensuring the compound is fully solvated in a metastable state before aqueous introduction[3].

-

-

Serial Dilution: Dispense 2 µL of the DMSO stock into a 96-well microtiter plate and perform linear serial dilutions using 198 µL of aqueous phosphate buffer (pH 7.4)[3].

-

Causality: Gradual dilution forces the compound to transition from an organic-solvated state to an aqueous environment, eventually breaching its metastable solubility limit.

-

-

Incubation: Seal and incubate the plate at 37°C for 2 hours with gentle shaking.

-

Causality: Controlled incubation mimics physiological temperatures and allows reproducible precipitation kinetics[6].

-

-

Nephelometric Analysis: Scan the well plate using a laser nephelometer.

-

Causality: Undissolved particles scatter the laser light (Tyndall effect). The intensity of scattered light is directly proportional to particulate concentration, allowing the objective identification of the precipitation threshold (kick-off curve) without complex chromatography[3].

-

Thermodynamic Solubility via the Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of the compound in a solvent, in the presence of excess solid[4]. This is the "gold standard" for formulation development[7].

Step-by-Step Methodology:

-

Solid Addition: Weigh an excess of crystalline 5-Methyl-6-methylsulfanyl-nicotinic acid (e.g., 5-10 mg) into a glass vial.

-

Causality: An excess of solid is mandatory to ensure the solvent reaches absolute saturation, leaving a visible pellet that confirms thermodynamic equilibrium has been met[7].

-

-

Solvent Equilibration: Add 1 mL of the target aqueous buffer (e.g., PBS pH 7.4). Seal the vial and place it in an orbital shaker at 25°C for 24 to 72 hours[8].

-

Causality: True thermodynamic equilibrium is a slow process; extended agitation overcomes the activation energy of dissolution and prevents supersaturation artifacts[9].

-

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.22 µm membrane[10].

-

Causality: Removing all undissolved micro-particulates is critical; failure to do so will artificially inflate the concentration readout during downstream analysis[7].

-

-

Quantification: Dilute the clear supernatant and analyze via HPLC-UV against a pre-established calibration curve[8].

-

Causality: HPLC provides high specificity and sensitivity, ensuring that only the dissolved, intact API is quantified, separating it from any potential degradation products.

-

Caption: Parallel workflows for determining kinetic and thermodynamic solubility.

Formulation Strategies for Optimization

If the empirical data reveals that 5-Methyl-6-methylsulfanyl-nicotinic acid exhibits poor aqueous solubility at the target physiological pH, the following formulation strategies should be deployed:

-

pH Modification: Because the molecule is a weak acid, formulating it in a slightly basic vehicle (e.g., pH 8.0) will force the equilibrium toward the highly soluble anionic state.

-

Salt Formation: Reacting the carboxylic acid moiety with a strong base (e.g., Sodium Hydroxide or Potassium Hydroxide) to form a sodium or potassium salt will drastically reduce the crystal lattice energy and improve the dissolution rate.

-

Cosolvency: Utilizing biocompatible cosolvents such as PEG 400, Propylene Glycol, or low concentrations of DMSO can help solvate the lipophilic methyl and methylthio groups, bridging the gap between the aqueous bulk and the hydrophobic API surface.

References

-

Sigma-Aldrich - 5-Methyl-6-methylsulfanyl-nicotinic acid | 1355226-55-9. Available at:[Link]

-

AxisPharm - Kinetic Solubility Assays Protocol. Available at:[Link]

-

Bio-protocol - Determination of Thermodynamic Solubility. Available at:[Link]

-

Bio-protocol - Determination of Kinetic Solubility. Available at:[Link]

-

JRC Publications Repository - Solubility Determination of Chemicals by Nephelometry. Available at:[Link]

-

Dissolution Technologies - Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Available at:[Link]

-

Bienta - Shake-Flask Solubility Assay. Available at:[Link]

Sources

- 1. 5-Methyl-6-methylsulfanyl-nicotinic acid [sigmaaldrich.com]

- 2. 烟酸 suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. enamine.net [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

potential research applications of 5-Methyl-6-methylsulfanyl-nicotinic acid

Strategic Utilization of 5-Methyl-6-methylsulfanyl-nicotinic Acid in Drug Discovery and Chemical Biology

Executive Summary

5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) is a highly privileged, rationally designed molecular scaffold utilized in advanced medicinal chemistry and agrochemical development[1]. With the molecular formula C8H9NO2S, this compound builds upon the foundational pharmacophore of nicotinic acid (Vitamin B3) by introducing specific steric and electronic modifications at the C5 and C6 positions. This in-depth technical guide explores the causality behind its structural features, its primary research applications across GPR109A modulation and NAD+ biosynthesis, and provides self-validating experimental workflows for researchers leveraging this building block.

Structural and Electronic Profiling: The "Why" Behind the Scaffold

As a Senior Application Scientist, I emphasize that selecting a building block is never arbitrary; it is an exercise in predictive biophysics. The parent nicotinic acid molecule is highly polar and rapidly cleared. The substitutions on 5-Methyl-6-methylsulfanyl-nicotinic acid are engineered to solve specific pharmacokinetic and target-binding challenges:

-

C3-Carboxylic Acid: Essential for anchoring the molecule in receptor binding pockets via salt bridges (typically with conserved arginine residues) or acting as a site for prodrug amidation/esterification.

-

C5-Methyl Group: Introduces localized steric bulk. This forces adjacent amino acid residues in a target protein's binding pocket to adopt specific dihedral angles, often increasing target selectivity by preventing binding to off-target kinases that lack a suitably flexible hinge region.

-

C6-Methylsulfanyl (Methylthio) Group: This is the most strategically valuable moiety[2]. As a thioether, it increases the overall lipophilicity (LogP) of the scaffold, enhancing membrane permeability. More importantly, it serves as an electronic "switch." In its native state, it is electron-donating to the pyridine ring. However, it can be readily oxidized to a sulfoxide or sulfone, converting it into a strong electron-withdrawing group and a potent hydrogen-bond acceptor. This allows chemists to rapidly synthesize a divergent library of analogs from a single starting material.

Primary Research Applications

A. GPR109A (HCAR2) Receptor Modulation

Nicotinic acid is the classical pharmacological agonist for GPR109A (Hydroxycarboxylic acid receptor 2), a Gi-coupled G-protein coupled receptor (GPCR) highly expressed in adipocytes and immune cells[3]. Activation of GPR109A inhibits adenylyl cyclase, reducing intracellular cAMP, which subsequently suppresses lipolysis and downstream inflammatory cascades[3].

The clinical limitation of native nicotinic acid is severe cutaneous flushing, mediated by beta-arrestin-dependent pathways. Researchers utilize 5-Methyl-6-methylsulfanyl-nicotinic acid to develop biased agonists. The bulky lipophilic tail at C6 alters the receptor's conformational dynamics, potentially favoring Gi-protein coupling over beta-arrestin recruitment, thereby separating the lipid-lowering efficacy from the flushing side effect.

Fig 1: GPR109A signaling cascade modulated by nicotinic acid derivatives.

B. NAD+ Salvage Pathway and NAMPT Targeting

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway[4]. Depletion of NAD+ is a hallmark of aging and metabolic disorders, while NAMPT over-activation is implicated in certain oncological profiles[4].

Derivatives of nicotinic acid can enter the Preiss-Handler pathway or act as allosteric modulators of NAMPT[4]. The methylsulfanyl group of our target compound mimics the binding kinetics of known NAMPT inhibitors, allowing the scaffold to be used in the synthesis of positive allosteric modulators (N-PAMs) or targeted degraders (PROTACs) bridging the NAMPT active site.

C. Agrochemical and Metabolic Tracing

In agrochemical research, 6-methylthionicotinic acid is a well-documented downstream metabolite of neonicotinoid insecticides, such as acetamiprid, in mammalian and environmental models[5]. The 5-methyl variant (5-Methyl-6-methylsulfanyl-nicotinic acid) is therefore heavily utilized as an analytical standard for metabolic tracing, or as a starting material to synthesize next-generation, resistance-breaking neonicotinoid analogs with altered metabolic half-lives[5].

Quantitative Data: Physicochemical & Predictive Binding Metrics

To guide assay development, the following table summarizes the predictive parameters of the scaffold compared to native nicotinic acid.

| Parameter | Nicotinic Acid (Native) | 5-Methyl-6-methylsulfanyl-nicotinic acid | Causality / Impact on Assay Design |

| Molecular Weight | 123.11 g/mol | 183.23 g/mol [6] | Remains well within Lipinski's Rule of 5 for oral bioavailability. |

| LogP (Predicted) | 0.36 | ~1.85 | Increased lipophilicity requires higher DMSO concentrations (up to 1%) for stock solubility in in vitro assays. |

| pKa (Carboxyl) | 4.75 | ~4.90 | The electron-donating SMe group slightly weakens the acidity; compound will be fully ionized at physiological pH (7.4). |

| Oxidation Potential | N/A | High (Thioether) | Susceptible to oxidation; must be stored under inert gas (Argon/N2) to prevent spontaneous conversion to sulfoxide. |

Methodological Workflows & Self-Validating Protocols

To ensure scientific integrity, any protocol utilizing this scaffold must be designed as a self-validating system. Below are the core methodologies for derivatization and biological screening.

Protocol 1: S-Oxidation for SAR Library Generation

Objective: Convert the electron-donating thioether into an electron-withdrawing sulfone to probe receptor pocket electronics.

-

Step 1: Dissolve 1.0 eq of 5-Methyl-6-methylsulfanyl-nicotinic acid in anhydrous dichloromethane (DCM) at 0°C under Argon.

-

Step 2: Slowly add 2.2 eq of meta-chloroperoxybenzoic acid (mCPBA). Causality: The excess mCPBA ensures complete over-oxidation past the sulfoxide intermediate directly to the sulfone.

-

Step 3: Stir for 4 hours, warming to room temperature.

-

Step 4: Quench with saturated aqueous sodium thiosulfate to neutralize unreacted peroxide. Extract, dry over MgSO4, and concentrate.

-

Validation: Confirm product via LC-MS. The mass shift must be exactly +32 Da (addition of two oxygen atoms).

Fig 2: Synthetic derivatization workflow for structure-activity relationship (SAR) screening.

Protocol 2: Self-Validating in vitro GPR109A cAMP Accumulation Assay

Objective: Quantify the Gi-coupled agonism of the synthesized derivatives using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Step 1 (Cell Preparation): Seed CHO-K1 cells stably expressing human GPR109A into a 384-well plate at 5,000 cells/well. Control: Seed wild-type CHO-K1 (lacking GPR109A) in parallel wells.

-

Step 2 (Stimulation): Add 10 µM Forskolin to all wells. Causality: GPR109A is Gi-coupled (inhibitory). To measure inhibition, you must first artificially raise the baseline cAMP levels using Forskolin (a direct adenylyl cyclase activator).

-

Step 3 (Compound Addition): Add the test compound (0.1 nM to 100 µM dose-response curve) and incubate for 30 minutes at 37°C.

-

Step 4 (Detection): Lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Read fluorescence at 620 nm and 665 nm.

-

The Self-Validating Logic:

-

Assay Window: The Forskolin-only well must show maximum cAMP. If it fails, the cells or Forskolin are degraded.

-

Target Specificity: The test compound should lower cAMP in the GPR109A cells, but must not lower cAMP in the wild-type CHO-K1 cells. If it lowers cAMP in both, the compound is a false positive (a direct adenylyl cyclase inhibitor or cytotoxic agent), not a true GPR109A agonist.

-

Sources

- 1. 5-Methyl-6-methylsulfanyl-nicotinic acid | 1355226-55-9 [sigmaaldrich.cn]

- 2. 6-(Methylthio)nicotinaldehyde|RUO|Supplier [benchchem.com]

- 3. annualreviews.org [annualreviews.org]

- 4. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jsbms.jp [jsbms.jp]

- 6. chemscene.com [chemscene.com]

Spectroscopic Characterization and Analytical Workflows for 5-Methyl-6-methylsulfanyl-nicotinic Acid: A Technical Guide

Executive Summary

The structural elucidation of highly substituted heterocyclic compounds is a foundational pillar of modern drug discovery and agrochemical development. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) is a complex pyridine derivative characterized by a delicate balance of electron-donating and electron-withdrawing substituents. This whitepaper provides an authoritative, in-depth technical guide to the spectroscopic profiling (NMR, FTIR, LC-MS) of this compound. By moving beyond mere data reporting, this guide emphasizes the causality behind experimental choices and establishes self-validating analytical workflows to ensure absolute data integrity.

Molecular Architecture & Physicochemical Properties

Understanding the baseline physicochemical properties is critical before initiating any spectroscopic workflow. The pyridine core acts as an electron-deficient scaffold, heavily modified by the resonance and inductive effects of its three substituents: the carboxylic acid (-COOH), the methyl group (-CH3), and the methylsulfanyl/thioether group (-SCH3).

| Property | Value / Description |

| IUPAC Name | 5-methyl-6-(methylsulfanyl)pyridine-3-carboxylic acid |

| Chemical Formula | C₈H₉NO₂S |

| Molecular Weight | 183.23 g/mol |

| Exact Mass | 183.0354 Da |

| Hydrogen Bond Donors | 1 (-COOH) |

| Hydrogen Bond Acceptors | 4 (N, O, O, S) |

| Topological Polar Surface Area (TPSA) | 75.2 Ų |

Spectroscopic Profiling: Causality & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in the pyridine ring are governed by the nitrogen atom's electronegativity and the ring's diamagnetic anisotropy [1].

-

¹H NMR Causality: The C2 proton (H2) is situated adjacent to the pyridine nitrogen. The strong inductive electron withdrawal by the nitrogen severely deshields this proton, pushing it downfield to approximately δ 8.9 ppm. Conversely, the C4 proton (H4) is shielded by the resonance-donating lone pairs of the sulfur atom in the 6-methylsulfanyl group, appearing around δ 8.1 ppm. The meta-relationship between H2 and H4 is confirmed by a characteristic J-coupling constant of ~2.0 Hz.

-

¹³C NMR Causality: The carbon directly attached to the thioether group (C6) experiences a significant downfield shift (~163 ppm) due to the direct heteroatom attachment. The carboxylic acid carbon (C3) appears near 167 ppm.

Table: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| ¹H | C2-H | ~8.90 | Doublet (J = 2.0) |

| ¹H | C4-H | ~8.10 | Doublet (J = 2.0) |

| ¹H | 5-CH₃ | ~2.30 | Singlet |

| ¹H | 6-SCH₃ | ~2.60 | Singlet |

| ¹H | -COOH | ~13.00 | Broad Singlet |

| ¹³C | C2 | ~150.5 | - |

| ¹³C | C4 | ~139.1 | - |

| ¹³C | C6 (-SCH₃) | ~163.0 | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to validate the functional groups. The presence of the thioether linkage is confirmed by examining the fingerprint region. The C-S stretching vibration is a critical diagnostic band that typically manifests between 680 and 715 cm⁻¹ [2]. The carboxylic acid moiety is identified by a broad O-H stretch (3200–2500 cm⁻¹) and a sharp, conjugated C=O stretch near 1690 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Under positive electrospray ionization (+ESI), the compound readily protonates at the basic pyridine nitrogen, yielding a robust [M+H]⁺ precursor ion at m/z 184.04. Collision-induced dissociation (CID) triggers specific mechanistic pathways:

-

Decarboxylation: The loss of CO₂ (-44 Da) to form m/z 140.05 is a hallmark fragmentation pathway for nicotinic acid derivatives[3].

-

Thioether Cleavage: The loss of the methanethiol neutral (-CH₃SH, -48 Da) yields a fragment at m/z 136.04, confirming the presence of the 6-methylsulfanyl group.

Analytical Workflows & Experimental Protocols

To ensure Trustworthiness (E-E-A-T) , analytical protocols must be designed as self-validating systems. The following methodologies incorporate internal checks to guarantee data integrity.

Protocol A: Quantitative NMR Acquisition

-

Solvent Selection (Causality): DMSO-d₆ is strictly mandated over CDCl₃. Nicotinic acid derivatives form strong intermolecular hydrogen-bonded dimers in non-polar solvents, leading to severe line broadening. DMSO disrupts these dimers, yielding sharp, resolvable peaks.

-

Step 1: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

-

Step 2 (Self-Validation): Spike the sample with 0.05% v/v Tetramethylsilane (TMS). The TMS peak must lock exactly at δ 0.00 ppm; any deviation indicates improper shimming or solvent contamination.

-

Step 3: Acquire ¹H NMR at 400 MHz (16 scans). Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, preventing integration bias caused by the nuclear Overhauser effect (NOE).

Protocol B: LC-MS/MS System Suitability and Analysis

-

Step 1: Prepare a 10 µg/mL solution in 50:50 Water:Acetonitrile.

-

Step 2 (Self-Validation): Execute a blank injection (mobile phase only) prior to the sample. The baseline must show zero carryover at m/z 184.04 to validate system cleanliness.

-

Step 3: Utilize a C18 Reverse Phase column (2.1 x 100 mm, 1.7 µm).

-

Step 4: Run a gradient of 5% to 95% Mobile Phase B over 10 minutes.

-

Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Causality: Formic acid acts as a crucial proton source, ensuring the pyridine nitrogen remains fully ionized (protonated) in the liquid phase, which exponentially increases +ESI sensitivity.

-

Mechanistic Pathways & Structural Elucidation Diagrams

The following Graphviz (DOT) diagrams map the logical relationships and mechanistic pathways critical to the structural validation of 5-Methyl-6-methylsulfanyl-nicotinic acid.

Caption: Self-validating analytical workflow for spectroscopic characterization.

Caption: ESI-MS/MS Fragmentation Pathway of 5-Methyl-6-methylsulfanyl-nicotinic acid.

Caption: ¹H NMR Assignment Logic based on electronic and shielding effects.

References

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.[Link] (Accessed for standardized C-S thioether stretching frequencies in the 680–715 cm⁻¹ region)[1].

-

Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research.[Link] (Accessed for characteristic MS/MS decarboxylation fragmentation pathways of nicotinic acid derivatives)[2].

Sources

Process Chemistry Application Note: Synthesis and Isolation of 5-Methyl-6-methylsulfanyl-nicotinic Acid

Executive Summary & Chemical Rationale

5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) is a highly functionalized pyridine building block utilized in the development of kinase inhibitors, nicotinic acid analogs, and other pharmaceutical intermediates. The presence of both a C5-methyl and a C6-methylsulfanyl (methylthio) group on the nicotinic acid scaffold provides unique steric and electronic properties, which are frequently exploited in structure-activity relationship (SAR) optimization.

This application note details a robust, two-step synthetic protocol designed for high-yield laboratory-scale preparation. The sequence leverages a Nucleophilic Aromatic Substitution (SNAr) followed by a controlled, base-catalyzed saponification[1].

Mechanistic Pathway & Workflow

The synthesis begins with methyl 6-chloro-5-methylnicotinate . The electron-deficient nature of the pyridine ring, which is further activated by the para-carbonyl (ester) group, makes the C6 position highly susceptible to nucleophilic attack. Sodium methanethiolate (NaSMe) is employed as the nucleophile to displace the chloride leaving group[2].

Following the SNAr reaction, the isolated ester intermediate undergoes saponification using Lithium Hydroxide (LiOH). The subsequent acidification step is the most critical phase for product recovery. Because nicotinic acid derivatives are amphoteric, precise pH control is required to isolate the zwitterionic free acid and prevent the product from remaining dissolved in the aqueous phase[3].